molecular formula C5H6Cl3NO2 B12649650 Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester CAS No. 16723-30-1

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester

Cat. No.: B12649650
CAS No.: 16723-30-1
M. Wt: 218.46 g/mol
InChI Key: YYRSRUJMLHZWEX-YCRREMRBSA-N
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Description

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is a chemical compound with the molecular formula C5H6Cl3NO2. It is known for its unique structure, which includes a trichloroethylidene group attached to a carbamic acid ester. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester typically involves the reaction of ethyl carbamate with trichloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester into other functional groups.

    Substitution: The trichloroethylidene group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester involves its interaction with specific molecular targets. The trichloroethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2,2,2-trichloroethylidene)-, methyl ester
  • Carbamic acid, (2,2,2-trichloroethylidene)-, propyl ester
  • Carbamic acid, (2,2,2-trichloroethylidene)-, butyl ester

Uniqueness

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides distinct chemical properties compared to other similar compounds with different ester groups.

Properties

CAS No.

16723-30-1

Molecular Formula

C5H6Cl3NO2

Molecular Weight

218.46 g/mol

IUPAC Name

ethyl (NE)-N-(2,2,2-trichloroethylidene)carbamate

InChI

InChI=1S/C5H6Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3/b9-3+

InChI Key

YYRSRUJMLHZWEX-YCRREMRBSA-N

Isomeric SMILES

CCOC(=O)/N=C/C(Cl)(Cl)Cl

Canonical SMILES

CCOC(=O)N=CC(Cl)(Cl)Cl

Origin of Product

United States

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